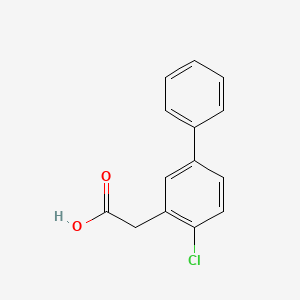

(4-Chlorobiphenyl-3-yl)aceticacid

Description

(4-Chlorobiphenyl-3-yl)acetic acid is a biphenyl derivative featuring a chlorine atom at the 4-position of one phenyl ring and an acetic acid moiety at the 3-position of the adjacent ring. Its molecular formula is $ \text{C}{14}\text{H}{11}\text{ClO}_{2} $, with a molecular weight of 258.69 g/mol. This compound is structurally characterized by the biphenyl scaffold, which provides rigidity and influences electronic interactions.

Properties

Molecular Formula |

C14H11ClO2 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

2-(2-chloro-5-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H11ClO2/c15-13-7-6-11(8-12(13)9-14(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

KBTGHEDFZUCQKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Biphenyl

Industrial-scale production often employs electrophilic aromatic substitution. Biphenyl undergoes chlorination in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to yield 4-chlorobiphenyl. Key considerations include:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable precise biphenyl assembly:

- Reactants : 3-Bromophenylboronic acid and 4-chlorophenyl halides.

- Conditions : Pd(PPh₃)₄ (1 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.

- Yield : 85–92% with >95% regiochemical purity.

Introduction of the Acetic Acid Group

Functionalization of 4-chlorobiphenyl at the meta position requires strategic electrophilic substitution or carboxylation.

Friedel-Crafts Acylation

Nucleophilic Substitution with Chloroacetic Acid

Nitro Reduction and Diazotization

Hydrolysis of Cyanomethyl Intermediates

- Synthesis : 3-Cyanomethyl-4-chlorobiphenyl is hydrolyzed (H₂SO₄, H₂O, 120°C) to the acid.

- Advantage : High purity (>99%) with minimal byproducts.

Industrial-Scale Production

Challenges and Optimization

- Regioselectivity : Para-chlorination dominates, but ortho isomers require rigorous distillation.

- Catalyst Efficiency : Pd-based catalysts in Suzuki couplings are costly; ligand-free Pd(OAc)₂ reduces expenses.

- Green Chemistry : Solvent-free Friedel-Crafts reactions (e.g., microwave-assisted) improve sustainability.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobiphenyl-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(4-Chlorobiphenyl-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorobiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Findings :

- Substituent Position : Shifting the acetic acid group from the 2- to 3-position (as in 4-Chloro-biphenyl-2-acetic acid vs. the target compound) may reduce steric hindrance, improving target engagement .

- Halogen Effects : Chlorine at the 4-position enhances lipophilicity and metabolic stability compared to fluorine, which is smaller and more electronegative .

- Scaffold Flexibility : Cyclobutyl-containing analogues (e.g., 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid) exhibit distinct pharmacokinetic profiles due to increased rotational freedom .

Key Findings :

- Anticancer Potential: The 4-chloro substitution in biphenyl acetic acids correlates with stronger anticancer activity (e.g., IC$_{50}$ = 5.6 µM for a related compound) due to enhanced DNA intercalation or enzyme inhibition .

- Antimicrobial vs. Anti-inflammatory : Positioning of the acetic acid group determines target specificity. For example, 4-Chloro-biphenyl-2-acetic acid shows antimicrobial action, whereas 3-fluoro derivatives lean toward anticancer effects .

Key Findings :

- Lipophilicity: The biphenyl scaffold with chlorine increases LogP compared to non-halogenated analogues, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Synthetic Challenges : Cyclobutyl-containing derivatives require multi-step synthesis, whereas biphenyl analogues are more accessible via cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chlorobiphenyl-3-yl)acetic acid, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use Suzuki-Miyaura cross-coupling to attach the chlorophenyl group to the acetic acid backbone. Optimize reaction conditions (e.g., palladium catalysts, solvent systems) based on analogous biphenyl acetic acid derivatives .

- Purification : Employ column chromatography with silica gel and monitor fractions via thin-layer chromatography (TLC). Validate purity using HPLC with a C18 reverse-phase column and UV detection at 254 nm, referencing retention times against standards .

- Quantification : Calibrate with known concentrations of the compound, using triplicate measurements to ensure reproducibility.

Q. Which analytical techniques are suitable for quantifying (4-Chlorobiphenyl-3-yl)acetic acid in biological matrices?

- Methodological Answer :

- HPLC : Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid to enhance ionization in mass spectrometry (LC-MS/MS). Optimize separation parameters based on polarity and retention behavior .

- Titration : For preliminary quantification, adapt acid-base titration methods with NaOH (0.1M) and phenolphthalein, though this is less specific for complex mixtures .

- Error Mitigation : Cross-validate results with NMR (e.g., H and C) to confirm structural integrity and rule out co-eluting impurities .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) optimize the microbial production of (4-Chlorobiphenyl-3-yl)acetic acid?

- Methodological Answer :

- Network Construction : Map metabolic pathways (e.g., TCA cycle, acetyl-CoA utilization) using genome-scale models. Reference flux equations for acetic acid production in Acetobacter pasteurianus (Table 5 in ).

- Isotopic Tracing : Apply C-labeled glucose or ethanol to track carbon flow. Measure intracellular metabolite pools via GC-MS and calculate fluxes using stoichiometric matrices .

- Case Study : In engineered strains, upregulate alcohol dehydrogenase (ADH) to enhance ethanol-to-acetate conversion, increasing target compound yields by 56% (Table 6 in ).

Q. What proteomic strategies identify stress-response proteins in organisms exposed to high concentrations of (4-Chlorobiphenyl-3-yl)acetic acid?

- Methodological Answer :

- 2D-PAGE Analysis : Resolve proteins using isoelectric focusing (pH 4–7) followed by SDS-PAGE. Stain with Coomassie blue and identify >50% expression changes (Figure 6 in ).

- Mass Spectrometry : Digest proteins with trypsin, analyze peptides via MALDI-TOF/TOF, and match to databases (e.g., UniProt). Prioritize heat shock proteins (e.g., GroEL) and oxidoreductases linked to acid tolerance .

- Functional Validation : Knock out candidate genes (e.g., aconitase) to assess impacts on growth and acid production (see metabolic flux discrepancies in ).

Q. How do environmental stressors (pH, temperature) influence the stability and reactivity of (4-Chlorobiphenyl-3-yl)acetic acid?

- Methodological Answer :

- Kinetic Studies : Perform accelerated degradation tests at varying pH (2–10) and temperatures (30–100°C). Monitor decomposition via UV-Vis spectroscopy and HPLC, referencing acetic acid viscosity data (Table in ).

- Mechanistic Insights : Under acidic conditions, chlorophenyl groups may undergo electrophilic substitution, while alkaline conditions promote ester hydrolysis. Use O-labeling to track oxygen incorporation during degradation .

Data Contradictions and Resolution

Q. How to resolve discrepancies in titration-based vs. chromatographic quantification of (4-Chlorobiphenyl-3-yl)acetic acid?

- Analysis :

- Titration Limitations : Human error (e.g., endpoint misidentification) can cause ~13.6% error ( ). Co-existing acids (e.g., residual solvents) may skew results.

- Chromatographic Advantage : HPLC/MS provides specificity, with <2% relative standard deviation (RSD) when optimized .

- Recommendation : Use titration for rapid screening but confirm with LC-MS/MS for peer-reviewed studies .

Safety and Experimental Design

Q. What safety protocols are critical for handling (4-Chlorobiphenyl-3-yl)acetic acid in lab settings?

- Guidelines :

- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.